2-(4-(2-(4-fluorophenyl)acetamido)phenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide
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Description
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of compounds related to "2-(4-(2-(4-fluorophenyl)acetamido)phenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide" involve complex chemical reactions to produce novel molecules with potential biological activities. For instance, a study described the synthesis of tetrazole and pyrazole derivatives, including the steps of condensation, hydrolysis, and reactions with various reagents, highlighting the intricate processes involved in developing new chemical entities with desired properties (Talupur, Satheesh, & Chandrasekhar, 2021). These synthetic routes enable the production of compounds for further biological evaluation.
Biological Evaluation
The biological evaluation of synthesized compounds is a critical step in assessing their potential as therapeutic agents. Various studies have explored the cytotoxic activities of synthesized compounds against cancer cell lines, providing insights into their potential as anticancer agents. For example, substituted 2-phenylthiazole-4-carboxamide derivatives were synthesized and evaluated for their cytotoxic activities against human cancer cell lines, revealing the importance of specific substituents for activity enhancement (Aliabadi et al., 2010). This research underscores the value of chemical modification in developing more effective and selective anticancer drugs.
Antiallergic and Antipsychotic Potential
Compounds with tetrazole structures have also been investigated for their potential antiallergic and antipsychotic activities. For example, novel indolecarboxamidotetrazoles demonstrated inhibition of histamine release from basophilic leukocytes, indicating their potential as antiallergy agents (Unangst et al., 1989). Additionally, 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols were explored for their antipsychotic-like profile in behavioral animal tests, highlighting the diverse therapeutic areas that compounds with similar structures to "this compound" may impact (Wise et al., 1987).
properties
IUPAC Name |
2-[4-[[2-(4-fluorophenyl)acetyl]amino]phenyl]-N-(2-methoxyethyl)tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN6O3/c1-29-11-10-21-19(28)18-23-25-26(24-18)16-8-6-15(7-9-16)22-17(27)12-13-2-4-14(20)5-3-13/h2-9H,10-12H2,1H3,(H,21,28)(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCRPZWRYUIGTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=NN(N=N1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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